(S)-4-Vinyloxazolidin-2-one
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Description
(S)-4-Vinyloxazolidin-2-one is a useful research compound. Its molecular formula is C5H7NO2 and its molecular weight is 113.116. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Dihydropyridin-2-ones
(S)-4-Vinyloxazolidin-2-one has been used in the diastereoselective synthesis of 3,6-disubstituted 3,6-dihydropyridin-2-ones. This process involves a Pd-catalyzed carbonylation and enolate alkylation with high diastereoselectivity, yielding stereoselective diastereoisomers (Anderson et al., 2003).
Asymmetric Aminopalladation
The compound has been utilized in catalytic asymmetric intramolecular aminopalladation, showing high enantiomeric excess (ee) percentages. This process, facilitated by cobalt oxazoline palladacyclic complexes, enhances the synthesis of 4-vinyloxazolidin-2-ones (Kirsch & Overman, 2005).
Formation of 3,6-Dihydro-1H-pyridin-2-ones
Another application is in the formation of 1-tosyl-3,6-dihydro-1H-pyridin-2-ones through palladium-catalyzed decarboxylative carbonylation. This reaction maintains enantiopurity and is effective in detosylation to yield the title compounds (Knight et al., 2006).
Synthesis of 3-N-alkyl-5-vinyloxazolidinones
The compound is also involved in synthesizing 3-alkyl substituted 5-vinyloxazolidin-2-one derivatives. This synthesis is mediated by palladium–phosphine catalysts, expanding the scope of possible derivative compounds (Tanimori et al., 2003).
Development of Delivery Devices for Antimicrobial Activity
In pharmaceutical applications, this compound derivatives have been incorporated into delivery devices to enhance the antimicrobial activity of synthesized oxazolidin-2-one derivatives. This method improves cellular uptake and shows promising results against microorganisms like E. coli and S. cerevisiae (Parisi et al., 2014).
Isoxazolidine Synthesis
The compound is also a key component in synthesizing isoxazolidines via 1,3-dipolar cycloaddition. This process demonstrates high efficiency under solvent-free conditions, expanding the potential applications of N-vinyloxazolidin-2-one and its analogues (Nguyen et al., 2008).
Oxazolidin-2-one Derivatives Synthesis
Various methods have been reported for synthesizing oxazolidin-2-one derivatives, with this compound serving as a critical component in these processes. These methods include condensation reactions and cyclization reactions using vinyl or propargyl carbamate (Kim et al., 2011).
Synthesis of Hydroxy-gamma-butyrolactones
Treatment of beta-vinyl-beta-hydroxy-N-acyloxazolidin-2-ones with certain reagents results in the formation of hydroxy-gamma-butyrolactones. This process showcases the utility of this compound in producing functionally diverse compounds (Davies et al., 2009).
Properties
IUPAC Name |
(4S)-4-ethenyl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-4-3-8-5(7)6-4/h2,4H,1,3H2,(H,6,7)/t4-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQDRNWXVRNPFT-BYPYZUCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1COC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1COC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.